molecular formula C15H21N3O4S B12170903 Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12170903
M. Wt: 339.4 g/mol
InChI Key: QESIXTIHNFZLJE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-5-22-13(21)10-8-23-14(16-10)17-12(20)9-6-11(19)18(7-9)15(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,17,20)

InChI Key

QESIXTIHNFZLJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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